Rifaximin-d6

説明

特性

IUPAC Name |

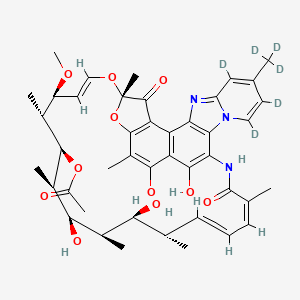

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-28,29,31-trideuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-30-(trideuteriomethyl)-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/b12-11+,17-15+,21-13-/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1/i1D3,14D,16D,18D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCRJKRKKOLAOJ-JDVCSXHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N2C3=C(C4=C5C(=C(C6=C4C(=O)[C@](O6)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)NC3=C5O)/C)C)O)C)O)C)OC(=O)C)C)OC)C)C)O)N=C2C(=C1C([2H])([2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H51N3O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

791.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Rifaximin-d6: Chemical Structure, Properties, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rifaximin-d6, a deuterated internal standard essential for the accurate quantification of the non-systemic antibiotic Rifaximin. This document details its chemical structure, physicochemical properties, and its application in analytical methodologies. Furthermore, it elucidates the mechanism of action of Rifaximin, focusing on the Pregnane X Receptor (PXR) signaling pathway, and provides detailed experimental protocols for its quantification.

Chemical Structure and Properties

This compound is a deuterated analog of Rifaximin, a semi-synthetic antibiotic derived from rifamycin SV.[1] The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of Rifaximin, as it is chemically identical to the parent drug but has a different mass.[2]

Chemical Structure:

The chemical structures of Rifaximin and this compound are presented below. The six deuterium atoms in this compound are located on the methyl group and the pyridine ring of the 2-amino-4-methylpyridine moiety.

Rifaximin:

Caption: Chemical structure of Rifaximin.

This compound:

The precise location of the six deuterium atoms can be inferred from the IUPAC name: [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-28,29,31-trideuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-30-(trideuteriomethyl)-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate.[3]

Physicochemical Properties

The key physicochemical properties of Rifaximin and this compound are summarized in the table below for easy comparison.

| Property | Rifaximin | This compound |

| Molecular Formula | C₄₃H₅₁N₃O₁₁[4][5] | C₄₃H₄₅D₆N₃O₁₁[6] |

| Molecular Weight | 785.9 g/mol [5][7] | 791.9 g/mol [3] |

| CAS Number | 80621-81-4[1] | 1262992-43-7[6] |

| Appearance | Solid | Solid[6] |

| Solubility | - | Chloroform: Slightly Soluble, Methanol: Slightly Soluble[6] |

| Purity | - | ≥99% deuterated forms (d₁-d₆)[6] |

Spectral Data

While detailed spectral data such as NMR and full mass spectra are proprietary and not publicly available, the key mass transitions used for quantification are well-documented in analytical methods. For instance, in LC-MS/MS analysis, the proton adducts are monitored.[7]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Rifaximin | 786.4 | 754.4[7] |

| This compound | 792.5 | 760.5[7] |

Mechanism of Action of Rifaximin: The Pregnane X Receptor (PXR) Signaling Pathway

Rifaximin's primary mechanism of action as an antibiotic is the inhibition of bacterial RNA synthesis by binding to the β-subunit of bacterial DNA-dependent RNA polymerase.[6][8] Beyond its antimicrobial activity, Rifaximin is also a potent and gut-specific agonist of the human Pregnane X Receptor (PXR).[1][4] PXR is a nuclear receptor that plays a crucial role in the detoxification of xenobiotics and the modulation of inflammatory responses in the gastrointestinal tract.[5][8]

Activation of PXR by Rifaximin leads to the transcription of genes involved in drug metabolism and efflux, such as cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp).[9] Furthermore, PXR activation can suppress pro-inflammatory signaling pathways, such as the NF-κB pathway, thereby exerting anti-inflammatory effects in the gut.[8][9] This dual mechanism of antimicrobial action and host-mediated anti-inflammatory effects contributes to its therapeutic efficacy in various gastrointestinal disorders.[8]

References

- 1. US9150590B2 - Process for the synthesis of rifaximin and a new pseudo-crystalline form of rifaximin obtained thereby - Google Patents [patents.google.com]

- 2. Synthesis and biological activity of some derivatives of rifamycin P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of deuterated methyl pyridines [inis.iaea.org]

- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. Development of a Method for the Determination of Rifaximin and Rifampicin Residues in Foods of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. EP2710014A1 - New process for the synthesis of rifaximin and a new pseudo-crystalline form of rifaximin obtained thereby - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Rifaximin-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Rifaximin-d6, a deuterated internal standard crucial for the accurate quantification of the antibiotic Rifaximin in pharmacokinetic and metabolic studies. This document details the synthetic pathways, experimental protocols, and analytical characterization of this compound.

Introduction to Rifaximin and its Deuterated Analog

Rifaximin is a semi-synthetic, non-systemic antibiotic derived from rifamycin.[1] It is used for the treatment of traveler's diarrhea, irritable bowel syndrome with diarrhea, and for the reduction of the risk of overt hepatic encephalopathy recurrence. Due to its low systemic absorption, it acts primarily in the gastrointestinal tract.

Isotopically labeled compounds, such as this compound, are essential tools in drug development.[2] The incorporation of deuterium atoms (D) results in a molecule with a higher mass, which can be easily distinguished from the unlabeled drug by mass spectrometry. This allows this compound to be used as an internal standard in bioanalytical methods, ensuring accurate and precise quantification of Rifaximin in complex biological matrices.[3]

The molecular formula of this compound is C₄₃H₄₅D₆N₃O₁₁ and its CAS number is 1262992-43-7.[4][5] The six deuterium atoms are incorporated into the 2-amino-4-methylpyridine moiety of the Rifaximin molecule.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that involves the preparation of a deuterated precursor followed by its condensation with a rifamycin derivative. The most plausible and efficient synthetic strategy is a two-stage process:

-

Synthesis of 2-amino-4-(methyl-d3)-pyridine-3,5,6-d3 (2-amino-4-methylpyridine-d6): This key intermediate is synthesized by introducing deuterium atoms onto the pyridine ring and the methyl group of 2-amino-4-methylpyridine.

-

Condensation with Rifamycin O: The deuterated pyridine derivative is then reacted with Rifamycin O to form the final this compound product.

The following diagram illustrates the overall synthetic workflow:

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of 2-amino-4-(methyl-d3)-pyridine-3,5,6-d3

A plausible method for the synthesis of 2-amino-4-methylpyridine-d6 involves a hydrogen-isotope exchange reaction. This can be achieved using a suitable deuterium source and a catalyst.

Materials:

-

2-amino-4-methylpyridine

-

Deuterium oxide (D₂O)

-

Raney Nickel (catalyst)

-

Anhydrous ethanol

Procedure:

-

In a high-pressure reaction vessel, dissolve 2-amino-4-methylpyridine (1 molar equivalent) in anhydrous ethanol.

-

Add Raney Nickel (catalytic amount) to the solution.

-

Add deuterium oxide (D₂O, a large excess) to the reaction mixture.

-

Seal the vessel and heat the mixture to 150-180°C for 24-48 hours with constant stirring.

-

After cooling to room temperature, carefully filter the catalyst from the reaction mixture.

-

Remove the solvent and excess D₂O under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-amino-4-methylpyridine-d6.

Synthesis of this compound from Rifamycin O

This procedure is adapted from established methods for the synthesis of unlabeled Rifaximin.[6][7]

Materials:

-

Rifamycin O

-

2-amino-4-methylpyridine-d6

-

Ethanol

-

Water

-

Acetone

-

Anhydrous potassium carbonate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve Rifamycin O (1 molar equivalent) in a solvent mixture of ethanol, water, and acetone (e.g., in a 3:3:1 volumetric ratio).[7]

-

Add an excess of 2-amino-4-methylpyridine-d6 (2-3 molar equivalents) to the solution.[7]

-

Stir the reaction mixture at a controlled temperature of 35-45°C for 20-24 hours.[7]

-

After the reaction is complete, add anhydrous potassium carbonate (approximately 1 molar equivalent with respect to Rifamycin O) and stir for 30 minutes.[7]

-

Filter the mixture to remove any inorganic salts.

-

To the filtrate, add deionized water to induce crystallization of the this compound product.

-

Collect the precipitated solid by filtration and wash with a mixture of ethanol and water.

-

Dry the product under vacuum at a temperature not exceeding 70°C to obtain crude this compound.

Purification

The crude this compound can be purified by recrystallization from a mixture of ethanol and water to achieve high purity.

Data Presentation

Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| Rifaximin | C₄₃H₅₁N₃O₁₁ | 785.88 | 80621-81-4 |

| This compound | C₄₃H₄₅D₆N₃O₁₁ | 791.92 | 1262992-43-7 |

| Rifamycin O | C₃₉H₄₇NO₁₄ | 753.79 | 14487-05-9 |

| 2-amino-4-methylpyridine | C₆H₈N₂ | 108.14 | 695-34-1 |

Mass Spectrometry Data

Mass spectrometry is a key analytical technique for confirming the successful synthesis and isotopic enrichment of this compound.

| Compound | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |

| Rifaximin | 786.4 | 754.4 | [3] |

| This compound | 792.5 | 760.5 | [3] |

The mass shift of +6 Da in both the parent ion and the key fragment ion confirms the incorporation of six deuterium atoms.

Figure 2: Mass spectrometry fragmentation of Rifaximin and this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and an ammonium formate buffer. The retention time of this compound should be very similar to that of unlabeled Rifaximin under the same chromatographic conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are essential for confirming the structure of this compound. The ¹H NMR spectrum of this compound is expected to show a significant reduction or complete disappearance of the signals corresponding to the protons on the pyridine ring and the methyl group of the 2-amino-4-methylpyridine moiety when compared to the spectrum of unlabeled Rifaximin. ²H NMR can be used to directly observe the deuterium signals and confirm their positions.

Isotopic Purity

The isotopic purity of this compound can be determined by mass spectrometry. This is achieved by comparing the peak intensities of the deuterated and non-deuterated parent ions. The isotopic purity should be high (typically >98%) to ensure its suitability as an internal standard.

Conclusion

This technical guide outlines a robust and plausible pathway for the synthesis and characterization of this compound. The detailed protocols and analytical data provided will be a valuable resource for researchers and professionals involved in the development and analysis of Rifaximin. The successful synthesis of high-purity this compound is critical for advancing the clinical and pharmacological understanding of this important antibiotic.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. asianpubs.org [asianpubs.org]

- 3. scispace.com [scispace.com]

- 4. scbt.com [scbt.com]

- 5. vivanls.com [vivanls.com]

- 6. US20140155422A1 - New Process for the Synthesis of Rifaximin and a New Pseudo-Crystalline Form of Rifaximin Obtained Thereby - Google Patents [patents.google.com]

- 7. US9150590B2 - Process for the synthesis of rifaximin and a new pseudo-crystalline form of rifaximin obtained thereby - Google Patents [patents.google.com]

Rifaximin-d6: A Technical Guide to the Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control parameters, analytical methodologies, and purity assessment for Rifaximin-d6 (CAS No. 1262992-43-7). This compound is the deuterated analog of Rifaximin, a non-systemic antibiotic. It serves as a critical internal standard for the quantitative analysis of Rifaximin in various biological matrices and pharmaceutical formulations, primarily by mass spectrometry-based methods.[1][2] Ensuring the purity and identity of this stable isotope-labeled standard is paramount for accurate and reproducible analytical results.

Certificate of Analysis: Summary of Quality Attributes

A Certificate of Analysis (CoA) for this compound provides a detailed summary of its quality and purity based on rigorous analytical testing. The following tables consolidate the typical specifications and data found on a CoA for this compound.

Table 1: General Information and Physicochemical Properties

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 1262992-43-7[1][2][3][4][5][6][7] |

| Molecular Formula | C₄₃H₄₅D₆N₃O₁₁[1][2][3][6][7] |

| Molecular Weight | 791.92 g/mol [1][3][5][6] |

| Synonyms | 4-Deoxy-4′-methylpyridol[1′,2′-1,2]imidazo[5,4-c]rifamycin SV-d6, Fatroximin-d6, Normix-d6, Rifacol-d6, Xifaxan-d6[3][6][8] |

| Storage Conditions | Store at refrigerator (2-8°C) for long-term storage or -20°C.[1][6][9] |

Table 2: Purity and Isotopic Enrichment Data

| Analytical Test | Method | Specification |

| Purity | HPLC | ≥95%[6][9] |

| Isotopic Enrichment | Mass Spectrometry | >95%[6] |

| Deuterated Forms | Mass Spectrometry | ≥99% (d₁-d₆)[2] |

Experimental Protocols for Quality Assessment

The quality control of this compound involves a series of analytical tests to confirm its identity, purity, and isotopic enrichment. The methodologies for these key experiments are detailed below.

Identity Confirmation by Mass Spectrometry

Objective: To confirm the molecular weight of this compound and its isotopic distribution.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in an appropriate solvent such as methanol or a mixture of methanol and water.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with an electrospray ionization (ESI) source is used.

-

Analysis: The sample is infused into the mass spectrometer, and the mass spectrum is acquired in positive ion mode. The protonated molecular ion [M+H]⁺ is observed.

-

Data Interpretation: The observed mass-to-charge ratio (m/z) of the molecular ion is compared to the theoretical m/z for this compound. The isotopic pattern is also examined to confirm the incorporation of six deuterium atoms. For this compound, the protonated molecule is detected at an m/z of approximately 792.5, while for the non-deuterated Rifaximin, it is around 786.4.[10][11]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and to detect and quantify any impurities.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector is employed.

-

Column: A C18 reversed-phase column (e.g., Zorbax SB C18, 4.6 x 75 mm, 3.5 µm) is typically used for separation.[10]

-

Mobile Phase: An isocratic or gradient mobile phase is used. A common mobile phase composition is a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 4.0) and an organic solvent (e.g., acetonitrile) in a ratio such as 20:80 (v/v).[10]

-

Flow Rate: A typical flow rate is 0.3 to 1.0 mL/min.[10][12]

-

Detection: The UV detector is set to a wavelength where Rifaximin exhibits strong absorbance, such as 254 nm.[12]

-

Sample Preparation: A known concentration of this compound is prepared in the mobile phase or a compatible solvent.

-

Injection and Analysis: A specific volume of the sample solution is injected into the HPLC system. The chromatogram is recorded, and the area of the main peak corresponding to this compound is measured.

-

Purity Calculation: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Visualizing Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key analytical procedures for this compound.

Caption: Workflow for this compound Identity Confirmation.

Caption: Workflow for this compound Purity Determination.

Application in Quantitative Analysis

This compound is primarily utilized as an internal standard in bioanalytical methods to quantify Rifaximin in biological samples like human plasma.[10] In such applications, a known amount of this compound is added to the sample before extraction. The ratio of the Rifaximin peak area to the this compound peak area is then used to construct a calibration curve and determine the concentration of Rifaximin in the unknown sample. This approach corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

The development of robust analytical methods for Rifaximin relies on the availability of high-quality, well-characterized internal standards like this compound.[13] This technical guide provides researchers and drug development professionals with the fundamental information needed to understand and verify the quality of this compound for its intended analytical applications.

References

- 1. clearsynth.com [clearsynth.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | CAS No- 1262992-43-7 | Simson Pharma Limited [simsonpharma.com]

- 4. This compound (Major) | CAS 1262992-43-7 | LGC Standards [lgcstandards.com]

- 5. scbt.com [scbt.com]

- 6. sussex-research.com [sussex-research.com]

- 7. Rifaximin Impurities | SynZeal [synzeal.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. This compound (Major) | CAS 1262992-43-7 | LGC Standards [lgcstandards.com]

- 10. scispace.com [scispace.com]

- 11. Development of a Method for the Determination of Rifaximin and Rifampicin Residues in Foods of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. repositorio.unesp.br [repositorio.unesp.br]

Rifaximin-d6: A Technical Guide for its Application in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifaximin-d6 is a deuterated form of Rifaximin, a non-systemic, rifamycin-based antibiotic. In the realm of scientific research, particularly in drug metabolism and pharmacokinetics (DMPK), this compound serves a critical role as a stable isotope-labeled internal standard. Its structural similarity and distinct mass from the parent drug, Rifaximin, make it an ideal tool for accurate quantification in complex biological matrices. This guide provides an in-depth overview of the primary application of this compound, complete with experimental protocols and data presented for clarity and ease of use.

The principal application of this compound is as an internal standard for the quantification of Rifaximin in biological samples, most notably human plasma, through liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4] This technique is essential for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of a drug. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis as it compensates for variability during sample preparation and analysis, ensuring high accuracy and precision.[5]

Core Application: Internal Standard in Bioanalysis

This compound is indispensable for the accurate measurement of Rifaximin concentrations in biological fluids.[4] Its utility is highlighted in studies that aim to determine the bioavailability and pharmacokinetic profile of Rifaximin following oral administration.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative parameters from representative studies that have utilized this compound as an internal standard for Rifaximin analysis.

Table 1: Mass Spectrometry Parameters for Rifaximin and this compound

| Analyte | Parent Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Rifaximin | 786.4 | 754.3 / 754.4 | Positive ESI |

| This compound | 792.5 | 760.4 / 760.5 | Positive ESI |

Data sourced from multiple studies.[1][2]

Table 2: Chromatographic and Method Validation Parameters

| Parameter | Value |

| Chromatographic Column | Zorbax SB C18 (4.6 x 75 mm, 3.5 µm) or Gemini C18 (50 x 2.0 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 10 mM ammonium formate (pH 4.0) in varying ratios (e.g., 80:20 v/v) |

| Flow Rate | 0.20 - 0.3 mL/min |

| Linear Concentration Range | 10 - 20,000 pg/mL |

| Recovery of Rifaximin | 78.52% - 96.72% |

| Recovery of this compound | ~90.94% |

Data compiled from various analytical methods.[1][2]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for the quantification of Rifaximin in human plasma using this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol outlines a common method for extracting Rifaximin and this compound from a plasma matrix.

-

Aliquoting: In a clean microcentrifuge tube, add 400 µL of human plasma.

-

Internal Standard Spiking: Add a specific volume of this compound working solution (e.g., 20.00 ng/mL) to the plasma sample.

-

Acidification: Add a small volume of acid (e.g., formic acid) to the sample.

-

Extraction: Add an extraction solvent mixture, such as methyl t-butyl ether and dichloromethane (75:25 v/v).

-

Vortexing: Vortex the mixture for a set period (e.g., 10 minutes) to ensure thorough mixing and extraction.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 4000 rpm for 5 minutes) to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C).

-

Reconstitution: Reconstitute the dried residue in the mobile phase (e.g., 200 µL) and vortex to dissolve the analytes.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of Rifaximin and this compound.

-

Liquid Chromatography (LC):

-

Tandem Mass Spectrometry (MS/MS):

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Tuning Parameters: Optimized for Rifaximin and this compound by infusing a standard solution.

-

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard in quantitative analysis.

References

Rifaximin-d6: A Technical Guide to its Physical and Chemical Properties for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical properties of Rifaximin-d6, a deuterated analog of the antibiotic Rifaximin. Designed for researchers, scientists, and drug development professionals, this document compiles essential data, experimental protocols, and a workflow visualization to support its application, primarily as an internal standard in pharmacokinetic and bioanalytical studies.

Core Physicochemical Properties

This compound is a stable, isotopically labeled version of Rifaximin, where six hydrogen atoms have been replaced with deuterium. This substitution results in a higher molecular weight, allowing for its differentiation from the unlabeled drug in mass spectrometry-based assays, without significantly altering its chemical behavior.

Structural and General Properties

| Property | Value | Source |

| Chemical Name | [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-28,29,31-trideuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-30-(trideuteriomethyl)-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.1⁴,⁷.0⁵,³⁵.0²⁶,³⁴.0²⁷,³²]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate | [1] |

| Molecular Formula | C₄₃H₄₅D₆N₃O₁₁ | [2] |

| Molecular Weight | 791.92 g/mol | [2][3] |

| CAS Number | 1262992-43-7 | [2][3] |

| Appearance | Dark Orange to Red Solid | [4] |

| Purity | ≥99% deuterated forms (d₁-d₆) | [2] |

Solubility and Storage

| Property | Details | Source |

| Solubility | Slightly soluble in Chloroform and Methanol. | [2][5] |

| Storage Conditions | Store at 2-8°C in a refrigerator for long-term storage.[5] Stock solutions should be stored at -20°C or -80°C and used within 6 months to avoid degradation from repeated freeze-thaw cycles.[5] |

Experimental Protocols: Quantification of Rifaximin using this compound

This compound is predominantly utilized as an internal standard for the accurate quantification of Rifaximin in biological matrices, such as human plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Bioanalytical Method for Rifaximin in Human Plasma

This section details a representative LC-MS/MS method for the determination of Rifaximin in human plasma.

2.1.1. Sample Preparation: Liquid-Liquid Extraction

-

To 400 µL of human plasma in a centrifuge tube, add a known concentration of this compound working solution as the internal standard (IS).

-

Acidify the samples.

-

Perform liquid-liquid extraction using a mixture of methyl t-butyl ether and dichloromethane (75:25 v/v).

-

Vortex the mixture to ensure thorough mixing.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[8]

2.1.2. Chromatographic Conditions

-

HPLC System: A validated high-performance liquid chromatography system.

-

Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm.[8]

-

Mobile Phase: An isocratic mixture of 10 mM ammonium formate (pH 4.0) and acetonitrile (20:80 v/v).[8]

-

Flow Rate: 0.3 mL/min.[8]

-

Column Temperature: 30°C.[8]

-

Injection Volume: Appropriate for the instrument and desired sensitivity.

-

Elution Time: Approximately 3.3 ± 0.2 minutes for both Rifaximin and this compound.[8]

2.1.3. Mass Spectrometry Conditions

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Data Analysis: The concentration of Rifaximin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

2.1.4. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA) and demonstrate linearity, precision, accuracy, and stability over a specified concentration range (e.g., 20 - 20000 pg/mL).[8]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of Rifaximin in a biological matrix using this compound as an internal standard.

Caption: Workflow for Rifaximin quantification using this compound.

Stability

While comprehensive stability studies specifically for this compound are not extensively published, the stability of Rifaximin has been investigated under various conditions. Rifaximin in plasma has been found to be stable through freeze-thaw cycles and bench-top stability studies as part of bioanalytical method validations.[8] Extemporaneously prepared oral suspensions of Rifaximin have shown stability for at least 60 days at room temperature.[10] It is crucial to perform stability assessments of this compound stock and working solutions as part of any quantitative assay development to ensure data accuracy.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Rifaximin in biological samples. Its well-characterized physical and chemical properties, coupled with established analytical methodologies, make it a reliable internal standard for pharmacokinetic and other drug development studies. This guide provides a foundational understanding for researchers to effectively utilize this compound in their work.

References

- 1. This compound | C43H51N3O11 | CID 46782887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS No- 1262992-43-7 | Simson Pharma Limited [simsonpharma.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of Polymorphic Forms of Rifaximin. | Semantic Scholar [semanticscholar.org]

- 5. clearsynth.com [clearsynth.com]

- 6. Impact of crystal polymorphism on the systemic bioavailability of rifaximin, an antibiotic acting locally in the gastrointestinal tract, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Polymorphic Forms of Rifaximin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Stability of extemporaneously prepared rifaximin oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

Rifaximin-d6 supplier and availability for research

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of Rifaximin-d6, a key analytical tool in the study of the non-absorbable antibiotic, Rifaximin. This document details its suppliers, availability, and technical specifications, alongside a general experimental protocol for its application and a visualization of the parent compound's mechanism of action.

This compound is the deuterated form of Rifaximin, a poorly absorbed, gut-selective antibiotic.[1][2] Due to its minimal systemic absorption, Rifaximin's therapeutic effects are primarily localized to the gastrointestinal tract, making it a subject of significant research in conditions such as traveler's diarrhea, hepatic encephalopathy, and irritable bowel syndrome with diarrhea (IBS-D).[3][4][5] this compound serves as an essential internal standard for the accurate quantification of Rifaximin in biological samples during pharmacokinetic and metabolic studies, typically utilizing mass spectrometry-based methods.[3][6]

Suppliers and Availability of this compound

A variety of chemical suppliers offer this compound for research purposes. The availability, purity, and offered quantities can vary. Researchers are advised to request a certificate of analysis from the supplier to ensure the product meets their specific experimental requirements.

| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities | Stock Status |

| Cayman Chemical | 1262992-43-7 | C₄₃H₄₅D₆N₃O₁₁ | ≥99% deuterated forms (d₁-d₆) | - | - |

| Simson Pharma Limited | 1262992-43-7 | - | High Quality | - | Custom Synthesis for some related impurities |

| Santa Cruz Biotechnology | 1262992-43-7 | C₄₃H₄₅D₆N₃O₁₁ | - | - | - |

| Clearsynth | 1262992-43-7 | - | High Quality | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | Login to view |

| LGC Standards | 1262992-43-7 | - | >95% (HPLC) | 1 mg, 10 mg | In stock |

| VIVAN Life Sciences | 1262992-43-7 | C₄₃H₄₅D₆N₃O₁₁ | - | - | - |

| MedChemExpress | 1262992-43-7 | - | 99% | 0.001 kg - 5 kg | - |

| SynZeal | 1262992-43-7 | C₄₃H₄₅D₆N₃O₁₁ | - | - | Synthesis on demand |

| Sussex Research | 1262992-43-7 | - | - | - | Research and development use only |

Mechanism of Action of Rifaximin

Rifaximin exerts its therapeutic effects through multiple mechanisms, primarily within the gastrointestinal tract. A key mechanism is the inhibition of bacterial RNA synthesis by binding to the β-subunit of bacterial DNA-dependent RNA polymerase.[7] This action is selective for prokaryotic enzymes, minimizing effects on the host. Additionally, Rifaximin is a potent agonist of the pregnane X receptor (PXR), a nuclear receptor that plays a crucial role in modulating intestinal inflammation and barrier function.[3][7]

Experimental Protocol: Quantification of Rifaximin in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general methodology for the quantification of Rifaximin in a biological matrix, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is used as an internal standard to correct for matrix effects and variations in sample processing and instrument response.

1. Materials and Reagents

-

Rifaximin analytical standard

-

This compound (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Control plasma (e.g., human, rat)

2. Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Rifaximin and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the Rifaximin stock solution with a 50:50 mixture of ACN and water to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a suitable concentration.

3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (or calibrator/QC), add 10 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: A typical flow rate for analytical columns.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor the precursor-to-product ion transitions for both Rifaximin and this compound.

-

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Rifaximin to this compound against the concentration of the Rifaximin standards.

-

Determine the concentration of Rifaximin in the unknown samples by interpolating their peak area ratios from the calibration curve.

This technical guide provides a foundational understanding for researchers working with this compound. For specific applications, optimization of the described protocol will be necessary to meet the unique requirements of the study.

References

- 1. researchgate.net [researchgate.net]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Rifaximin: A Unique Gastrointestinal-Selective Antibiotic for Enteric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rifaximin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. clearsynth.com [clearsynth.com]

- 7. go.drugbank.com [go.drugbank.com]

Rifaximin-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Rifaximin-d6, a deuterated analog of the antibiotic Rifaximin. This document details its core physicochemical properties, its primary application in analytical chemistry, and the relevant biological pathways of its non-deuterated counterpart, Rifaximin.

Core Molecular Data

This compound is a synthetically modified version of Rifaximin where six hydrogen atoms have been replaced by deuterium. This isotopic labeling is crucial for its use as an internal standard in quantitative analyses.

| Property | Value | Source(s) |

| Molecular Formula | C43H45D6N3O11 | [1][2][3] |

| Molecular Weight | 791.92 g/mol | [1][3][4] |

| CAS Number | 1262992-43-7 | [1] |

| Appearance | Dark Orange to Red Solid | [3] |

Application in Quantitative Analysis: Experimental Protocol

This compound is primarily intended for use as an internal standard for the quantification of Rifaximin in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[5] Its utility lies in its near-identical chemical and physical properties to Rifaximin, while its increased mass allows for clear differentiation in mass spectrometry.

A common application is in pharmacokinetic studies where precise measurement of Rifaximin in plasma is required. Below is a representative experimental protocol for the quantification of Rifaximin in human plasma using this compound as an internal standard via LC-MS/MS.

Experimental Protocol: Quantification of Rifaximin in Human Plasma by LC-MS/MS

1. Sample Preparation:

-

To 400 µL of human plasma, add a known concentration of this compound solution as the internal standard.

-

Perform protein precipitation by adding acetonitrile.

-

Subject the samples to liquid-liquid extraction using a mixture of methyl t-butyl ether and dichloromethane (75:25).[6]

-

Centrifuge the samples to separate the organic and aqueous layers.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for analysis.[6]

2. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

3. Data Analysis:

-

Quantify the concentration of Rifaximin in the plasma samples by comparing the peak area ratio of Rifaximin to that of the this compound internal standard against a standard calibration curve.

Biological Mechanism of Action of Rifaximin

As a deuterated analog, this compound is expected to exhibit the same biological mechanism of action as Rifaximin. Rifaximin is a broad-spectrum, non-systemic antibiotic that acts locally in the gastrointestinal tract.[4][9] Its primary mechanism involves the inhibition of bacterial RNA synthesis.

Caption: Mechanism of action of Rifaximin in inhibiting bacterial RNA synthesis.

In addition to its antibacterial properties, Rifaximin has been shown to be an agonist of the pregnane X receptor (PXR).[4][10] Activation of PXR can lead to immunomodulatory effects by interacting with signaling cascades such as the nuclear factor kappa B (NF-κB) pathway.[3][10]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the use of this compound as an internal standard in a pharmacokinetic study.

Caption: Experimental workflow for Rifaximin quantification using this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Rifaximin? [synapse.patsnap.com]

- 3. Understanding the Molecular Mechanisms of Rifaximin in the Treatm...: Ingenta Connect [ingentaconnect.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. caymanchem.com [caymanchem.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. iosrjournals.org [iosrjournals.org]

- 9. Rifaximin - Wikipedia [en.wikipedia.org]

- 10. benthamdirect.com [benthamdirect.com]

Isotopic Purity of Rifaximin-d6 for Quantitative Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical considerations surrounding the isotopic purity of Rifaximin-d6 when used as an internal standard in quantitative bioanalysis. Ensuring the isotopic purity of stable isotope-labeled internal standards (SIL-ISs) is paramount for the accuracy and reliability of pharmacokinetic and other clinical and preclinical studies.

Introduction to this compound as an Internal Standard

Rifaximin is a non-systemic antibiotic used for the treatment of various gastrointestinal disorders. For quantitative analysis of Rifaximin in biological matrices, such as plasma or tissue homogenates, liquid chromatography-mass spectrometry (LC-MS) is the method of choice due to its high sensitivity and selectivity. The use of a SIL-IS, such as this compound, is highly recommended by regulatory agencies to compensate for variability during sample preparation and analysis.[1]

This compound is a deuterated analog of Rifaximin with a molecular formula of C₄₃H₄₅D₆N₃O₁₁ and a molecular weight of approximately 791.92 g/mol .[1][2][3][4][5] It is intended for use as an internal standard for the quantification of Rifaximin by GC- or LC-mass spectrometry.[1] The six deuterium atoms increase the mass of the molecule, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer while maintaining nearly identical chemical and physical properties.

Importance of Isotopic Purity

The isotopic purity of a SIL-IS is a critical factor in the accuracy of quantitative bioanalysis. The presence of unlabeled analyte (d0) as an impurity in the SIL-IS can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ). Conversely, the presence of incompletely labeled species (d1-d5) can also contribute to the analyte signal and interfere with accurate quantification.

Regulatory guidelines emphasize the need for high isotopic purity of SIL-ISs.[1] It is essential to characterize the isotopic distribution of the SIL-IS to understand the potential for cross-talk between the analyte and the internal standard.

Quantitative Data on Isotopic Purity

The isotopic purity of this compound should be confirmed by the supplier and ideally verified by the end-user. A Certificate of Analysis (CoA) should provide information on the isotopic distribution. While specific CoAs for commercially available this compound were not publicly available in the conducted research, a typical specification for a high-quality SIL-IS would be an isotopic purity of ≥98%.

Below is a representative table summarizing the expected isotopic distribution for a batch of this compound suitable for quantitative analysis.

| Isotopologue | Relative Abundance (%) |

| d6 | > 98.0 |

| d5 | < 1.5 |

| d4 | < 0.5 |

| d3 | < 0.1 |

| d2 | < 0.05 |

| d1 | < 0.01 |

| d0 (unlabeled) | < 0.01 |

Experimental Protocol for Isotopic Purity Assessment

The following is a detailed methodology for assessing the isotopic purity of this compound using LC-MS/MS. This protocol is based on general methods for determining the enrichment of isotopically labeled molecules.[6]

4.1. Materials and Reagents

-

This compound standard

-

Rifaximin reference standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate

4.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

4.3. Chromatographic Conditions

-

Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm or equivalent[7]

-

Mobile Phase: 10 mM ammonium formate (pH 4.0) and acetonitrile (20:80 v/v)[7]

-

Flow Rate: 0.3 mL/min[7]

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

4.4. Mass Spectrometric Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Resolution: Unit

-

Multiple Reaction Monitoring (MRM) Transitions:

4.5. Experimental Procedure

-

Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Further dilute this solution to an appropriate concentration for direct infusion or LC-MS analysis (e.g., 1 µg/mL).

-

Mass Spectrum Acquisition: Infuse the this compound solution directly into the mass spectrometer or inject it into the LC-MS system. Acquire a full scan mass spectrum in the profile mode to observe the distribution of all isotopologues.

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion for each isotopologue (d0 to d6).

-

Determine the peak area or intensity for each isotopologue.

-

Calculate the relative abundance of each isotopologue as a percentage of the total ion current for all Rifaximin-related species.

-

The isotopic purity is typically reported as the percentage of the desired labeled species (d6).

-

4.6. Acceptance Criteria For use as an internal standard in regulated bioanalysis, the isotopic purity of the d6 form should be as high as possible, ideally ≥98%. The contribution of the unlabeled (d0) form in the this compound solution to the analyte signal should be negligible, typically less than 0.1% of the LLOQ of the assay.

Visualizations

The following diagrams illustrate key workflows and relationships in the context of using this compound for quantitative analysis.

References

- 1. clearsynth.com [clearsynth.com]

- 2. This compound | CAS No- 1262992-43-7 | Simson Pharma Limited [simsonpharma.com]

- 3. scbt.com [scbt.com]

- 4. vivanls.com [vivanls.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Analysis of Rifaximin in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Rifaximin in human plasma. The use of a stable isotope-labeled internal standard, Rifaximin-d6, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and drug development applications. The protocol outlines a straightforward sample preparation procedure and optimized LC-MS/MS parameters for high-throughput analysis.

Introduction

Rifaximin is a non-systemic antibiotic used for the treatment of traveler's diarrhea and hepatic encephalopathy.[1] Accurate quantification of Rifaximin in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS offers high sensitivity and selectivity for bioanalytical applications. The incorporation of a deuterated internal standard, such as this compound, is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte, effectively compensating for variations in sample preparation, chromatography, and ionization.[1] This note provides a detailed protocol for the determination of Rifaximin in human plasma using this compound as an internal standard.

Experimental

Materials and Reagents

-

Rifaximin reference standard

-

This compound internal standard (IS)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Ammonium formate

-

Formic acid

-

Human plasma (K2EDTA)

-

Deionized water

Sample Preparation

Two primary methods for plasma sample preparation are presented: protein precipitation and liquid-liquid extraction.

1. Protein Precipitation (PPT) [2]

This method is rapid and straightforward, suitable for high-throughput environments.

-

To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

-

Add 600 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE) [1][3]

This method provides a cleaner extract, potentially reducing matrix effects.

-

To 400 µL of human plasma in a polypropylene tube, add 50 µL of the this compound internal standard working solution and vortex briefly.[1]

-

Add 100 µL of orthophosphoric acid solution and vortex.[1]

-

Add 3.0 mL of the extraction solvent (e.g., methyl t-butyl ether:dichloromethane, 75:25 v/v) and vortex for 20 minutes.[1]

-

Centrifuge at 4000 rpm for 10 minutes at 20 °C.[1]

-

Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.[1]

-

Reconstitute the dried residue in 200 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.[1]

Liquid Chromatography

-

HPLC System: Agilent 1100 HPLC system or equivalent[2]

-

Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm or Gemini C18, 50 x 2.0 mm, 5 µm[1][3]

-

Mobile Phase: 10 mM Ammonium Formate (pH 4.0) and Acetonitrile (20:80 v/v)[1]

-

Flow Rate: 0.3 mL/min[1]

-

Column Temperature: 30 °C[1]

-

Injection Volume: 5 µL

Mass Spectrometry

-

Mass Spectrometer: Applied Biosystems API 4000 triple quadrupole mass spectrometer or equivalent[1]

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Key MS Parameters:

Data and Results

The following tables summarize the quantitative performance of the LC-MS/MS method for Rifaximin using this compound as an internal standard, as compiled from various studies.

Table 1: LC-MS/MS Method Parameters for Rifaximin Analysis

| Parameter | Method 1[1] | Method 2[3] |

| Analyte | Rifaximin | Rifaximin |

| Internal Standard | This compound | This compound |

| Matrix | Human Plasma | Human Plasma |

| Sample Preparation | Liquid-Liquid Extraction | Liquid-Liquid Extraction |

| LC Column | Zorbax SB C18, 4.6 x 75 mm, 3.5 µm | Gemini C18, 50 x 2.0 mm, 5 µm |

| Mobile Phase | 10 mM Ammonium Formate (pH 4.0) : Acetonitrile (20:80) | 10 mM Ammonium Formate (in 0.1% Formic Acid) : Acetonitrile (20:80) |

| Flow Rate | 0.3 mL/min | 0.2 mL/min |

| MRM Transition (Analyte) | 786.4 → 754.4 | 786.4 → 754.3 |

| MRM Transition (IS) | 792.5 → 760.5 | 792.5 → 760.4 |

Table 2: Quantitative Performance Data for Rifaximin LC-MS/MS Assays

| Parameter | Method 1[1] | Method 2[3] | Method 3[2] |

| Linearity Range | 20 - 20,000 pg/mL | 10 - 5,000 pg/mL | 0.5 - 10 ng/mL |

| Correlation Coefficient (r²) | > 0.9995 | 1.000 | 0.9992 |

| Lower Limit of Quantification (LLOQ) | 20 pg/mL | 10 pg/mL | 0.5 ng/mL |

| Intra-day Precision (%RSD) | 0.6 - 2.6% | Not Reported | < 3.9% |

| Inter-day Precision (%RSD) | 2.2 - 5.6% | Not Reported | < 8.9% |

| Accuracy (Intra-day) | 95.7 - 104.2% | Not Reported | 98.2 - 109% |

| Accuracy (Inter-day) | 95.8 - 105.0% | Not Reported | Not Reported |

| Recovery | 88.79% (Analyte), 90.94% (IS) | Not Reported | Not Reported |

Visualized Protocols

Caption: Workflow for Rifaximin analysis in plasma.

Caption: Data acquisition logic for LC-MS/MS analysis.

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a reliable and sensitive approach for the quantification of Rifaximin in human plasma. The method demonstrates excellent performance characteristics in terms of linearity, precision, and accuracy. The provided protocols for sample preparation and instrument parameters can be readily adapted for use in clinical and research laboratories involved in the study of Rifaximin.

References

Application Note: Quantitative Analysis of Rifaximin in Human Plasma using Rifaximin-d6 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Rifaximin in human plasma using a stable isotope-labeled internal standard, Rifaximin-d6, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Introduction

Rifaximin is a non-systemic, rifamycin-based antibiotic with broad-spectrum activity against various gastrointestinal pathogens.[1][2] It is primarily used for the treatment of traveler's diarrhea caused by noninvasive strains of Escherichia coli, irritable bowel syndrome with diarrhea (IBS-D), and for the reduction in risk of overt hepatic encephalopathy recurrence.[2][3] Due to its low systemic absorption, highly sensitive analytical methods are required for its quantification in biological matrices like plasma.[4][5]

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry.[6] this compound shares identical chemical and physical properties with Rifaximin, ensuring that it co-elutes chromatographically and experiences similar ionization efficiency, which corrects for variability during sample preparation and analysis, leading to high accuracy and precision.[6] This application note details a validated LC-MS/MS method for the sensitive and specific quantification of Rifaximin in human plasma.

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Rifaximin in human plasma.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the quantitative analysis of Rifaximin.

Materials and Reagents

-

Rifaximin analytical standard (≥99.0% purity)

-

This compound (internal standard, IS) (≥96.0% purity)[4]

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (analytical grade)

-

Ammonium formate (analytical grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Human plasma (drug-free, sourced from an accredited blood bank)

-

Ultrapure water

Stock and Working Solutions Preparation

-

Rifaximin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Rifaximin in methanol.

-

This compound Stock Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[4]

-

Working Standard Solutions: Prepare a series of working standard solutions of Rifaximin by serial dilution of the stock solution with 50% methanol to achieve concentrations ranging from 100 pg/mL to 50,000 pg/mL.[4]

-

Internal Standard Working Solution: Dilute the this compound stock solution with 50% methanol to prepare a working solution.[4]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the Rifaximin standard.[4]

Sample Preparation

Two common methods for sample preparation are liquid-liquid extraction (LLE) and protein precipitation (PP).

Method A: Liquid-Liquid Extraction (LLE) [1][4]

-

To 400 µL of human plasma in a microcentrifuge tube, add the internal standard working solution.

-

Vortex the mixture for 30 seconds.

-

Add a mixture of methyl tert-butyl ether and dichloromethane (e.g., 75:25 v/v).[1]

-

Vortex for 5 minutes, followed by centrifugation at high speed for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Method B: Protein Precipitation (PP) [5]

-

To 200 µL of human plasma, add the internal standard working solution.

-

Add acetonitrile to precipitate the plasma proteins.[5]

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for injection or further processing if necessary.

LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of Rifaximin.

| Parameter | Condition |

| Liquid Chromatography | |

| HPLC System | Agilent, Shimadzu, or equivalent |

| Column | Gemini C18 (50 x 2.0 mm, 5 µm) or equivalent[4] |

| Mobile Phase | Acetonitrile / 10 mM Ammonium Formate (in 0.1% Formic Acid) (80:20, v/v)[4] |

| Flow Rate | 0.20 mL/min[4] |

| Injection Volume | 5-20 µL |

| Column Temperature | Ambient or controlled |

| Run Time | Approximately 2.5 - 3.5 minutes[1][4] |

| Mass Spectrometry | |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode[4] |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Rifaximin | m/z 786.4 → 754.3[4] |

| This compound | m/z 792.5 → 760.4[4] |

| Dwell Time | Optimized for peak shape |

| Collision Energy | Optimized for each transition |

| Gas Temperatures and Flow Rates | Optimized for the specific instrument |

Quantitative Data Summary

The following tables present a summary of the quantitative performance of the described LC-MS/MS method, compiled from various validated studies.

Table 1: Linearity and Sensitivity

| Parameter | Value | Reference |

| Linearity Range | 10 - 5000 pg/mL | [4] |

| 20 - 20000 pg/mL | [1] | |

| 0.5 - 10 ng/mL | [5] | |

| Correlation Coefficient (r²) | > 0.999 | [1][4] |

Table 2: Accuracy and Precision

| Parameter | Value | Reference |

| Intra-day Precision (%CV) | 0.6 - 2.6% | [1] |

| < 3.9% | [5] | |

| Inter-day Precision (%CV) | 2.2 - 5.6% | [1] |

| < 8.9% | [5] | |

| Accuracy | 95.7 - 104.2% | [1] |

| 98.2 - 109% | [5] |

Table 3: Recovery

| Analyte | Recovery (%) | Reference |

| Rifaximin | 88.79 ± 2.43% | [1] |

| This compound | 90.94 ± 3.24% | [1] |

Logical Relationship of the Analytical Method

The following diagram illustrates the logical relationship between the analyte, internal standard, and the analytical technique for accurate quantification.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of Rifaximin in human plasma. The detailed protocols and performance data demonstrate that this method is well-suited for supporting pharmacokinetic and clinical studies of Rifaximin, ensuring reliable and accurate results for researchers and drug development professionals.

References

- 1. scispace.com [scispace.com]

- 2. Rifaximin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iosrjournals.org [iosrjournals.org]

- 5. Sensitive quantification of rifaximin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

Application Note: High-Throughput Quantification of Rifaximin in Human Plasma using Rifaximin-d6 Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Rifaximin in human plasma. The use of a stable isotope-labeled internal standard, Rifaximin-d6, ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[1][2][3][4] The described protocol employs a straightforward liquid-liquid extraction procedure for sample clean-up, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring in clinical research settings.[5][6]

Introduction

Rifaximin is a non-systemic antibiotic with broad-spectrum activity used for the treatment of traveler's diarrhea and hepatic encephalopathy.[5] Due to its low oral bioavailability, sensitive and selective analytical methods are required for its quantification in biological matrices like plasma.[5] LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, specificity, and reproducibility.[5][7]

The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification in complex biological matrices.[3][8] Deuterated standards are considered the gold standard as they exhibit nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience similar ionization effects, thus effectively correcting for matrix effects and variations in sample recovery.[2][4] This protocol outlines a validated method for the determination of Rifaximin in human plasma using this compound as the internal standard.[5][6]

Experimental Protocol

Materials and Reagents

-

Rifaximin analytical standard

-

This compound (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Methyl t-butyl ether

-

Dichloromethane

-

Human plasma (with K2EDTA as anticoagulant)

-

Deionized water

Stock and Working Solutions Preparation

-

Rifaximin Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Rifaximin in methanol.

-

This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[6]

-

Working Standard Solutions: Prepare serial dilutions of the Rifaximin stock solution in methanol to create working standards for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (20 ng/mL): Dilute the this compound stock solution with an appropriate solvent.[5]

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 400 µL of human plasma into a polypropylene tube.[5]

-

Add 50 µL of the this compound internal standard working solution (20 ng/mL) to each plasma sample and vortex briefly.[5]

-

Add 100 µL of orthophosphoric acid solution and vortex.[5]

-

Add 3.0 mL of the extraction solvent mixture (methyl t-butyl ether:dichloromethane, 75:25 v/v) and vortex for 20 minutes.[5]

-

Centrifuge the samples at 4000 rpm for 10 minutes at 20 °C.[5][6]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40 °C.[5][6]

-

Reconstitute the dried residue with 200 µL of the mobile phase and vortex.[6]

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography:

-

Mass Spectrometry:

Quantitative Data Summary

| Parameter | Value | Reference |

| Calibration Curve Range | 20 - 20,000 pg/mL | [5][6][9] |

| Correlation Coefficient (r²) | > 0.9995 | [5][6] |

| Intra-day Precision (%RSD) | 0.6 - 2.6% | [5][6] |

| Inter-day Precision (%RSD) | 2.2 - 5.6% | [5][6] |

| Intra-day Accuracy | 95.7 - 104.2% | [5][6] |

| Inter-day Accuracy | 95.8 - 105.0% | [5][6] |

| Mean Recovery of Rifaximin | 88.79 ± 2.43% | [5] |

| Mean Recovery of this compound | 90.94 ± 3.24% | [5] |

Workflow Diagram

References

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 2. texilajournal.com [texilajournal.com]

- 3. benchchem.com [benchchem.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 9. HPLC Method for Determination of Rifaximin in Human Plasma Using Tandem Mass Spectrometry Detection | The East and Central African Journal of Pharmaceutical Sciences [uonjournals.uonbi.ac.ke]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Sensitive quantification of rifaximin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Rifaximin in Biological Matrices using Rifaximin-d6 Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Rifaximin is a semi-synthetic, rifamycin-based, non-systemic antibiotic with a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1] It is primarily used in the treatment of traveler's diarrhea, irritable bowel syndrome with diarrhea (IBS-D), and for the reduction of overt hepatic encephalopathy recurrence.[1] Rifaximin's mechanism of action involves the inhibition of bacterial RNA synthesis by binding to the β-subunit of bacterial DNA-dependent RNA polymerase. Due to its poor gastrointestinal absorption, Rifaximin acts locally in the gut, minimizing systemic side effects.[2]

Accurate quantification of Rifaximin in various biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies during drug development. This application note provides detailed protocols for the sample preparation and subsequent analysis of Rifaximin in plasma, tissue, and fecal samples using a stable isotope-labeled internal standard, Rifaximin-d6, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is critical for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring high accuracy and precision of the analytical method.

Physicochemical Properties of Rifaximin

A summary of the key physicochemical properties of Rifaximin is provided in the table below. These properties, particularly its low aqueous solubility, are important considerations for developing effective sample extraction procedures.

| Property | Value | Reference |

| Molecular Formula | C₄₃H₅₁N₃O₁₁ | |

| Molecular Weight | 785.88 g/mol | [3] |

| Water Solubility | Sparingly soluble (0.0074 g/L) | [1] |

| pKa (strongest acidic) | 4.37, 4.94 | [1] |

| pKa (strongest basic) | 11.87 | [1] |

| LogP | 3.22 |

Experimental Workflow

The overall workflow for the analysis of Rifaximin in biological samples involves sample collection, addition of the internal standard, extraction of the analyte and internal standard, followed by LC-MS/MS analysis.

References

Application Notes and Protocols: Rifaximin-d6 Solution Preparation and Storage

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Rifaximin-d6 is the deuterated form of Rifaximin, a broad-spectrum, non-systemic antibiotic primarily used for gastrointestinal disorders.[1][2] Due to its stable isotopic label, this compound serves as an excellent internal standard (IS) for the quantification of Rifaximin in biological matrices and pharmaceutical formulations by mass spectrometry-based assays.[3][4] Accurate preparation and proper storage of this compound solutions are critical for ensuring the reliability and reproducibility of analytical data. These application notes provide detailed protocols for the preparation of stock and working solutions of this compound, along with recommended storage conditions to maintain its integrity and stability.

2. Physicochemical Properties and Storage

Proper handling and storage of this compound as a solid and in solution are crucial for maintaining its purity and isotopic enrichment.

2.1. Properties

| Property | Value | Reference |

| Chemical Name | (2S,18E,28E)-25S-(acetyloxy)-5,6,21S,23R-tetrahydroxy-27S-methoxy-2,4,11,16Z,20S,22R,24R,26R-octamethyl-2,7-(epoxypentadeca[2][3][5]trienimino)benzofuro[4,5-e]pyrido[1,2-a]benzimidazole-d6-1,15(2H)-dione | [3] |

| CAS Number | 1262992-43-7 | [3] |

| Molecular Formula | C₄₃H₄₅D₆N₃O₁₁ | [3][4] |

| Molecular Weight | 791.9 g/mol | [3][6] |

| Appearance | Dark Orange to Red Solid | [7] |

| Purity | ≥99% deuterated forms (d₁-d₆), >95% (HPLC) | [3][5] |

2.2. Storage Conditions

To prevent degradation and maintain isotopic purity, adhere to the following storage conditions.

| Format | Recommended Temperature | Storage Container | Shelf Life | Notes |

| Solid | -20°C (long-term)[5] or 2-8°C[4][7] | Tightly sealed, light-resistant vials[8] | ≥ 4 years (at -20°C)[3] | Allow the container to warm to room temperature before opening to prevent condensation.[8] Store in a dry place. |

| Stock Solution | -20°C | Tightly sealed, light-resistant vials | Varies by solvent; generally stable. Rifaximin is stable through freeze-thaw cycles. | Minimize freeze-thaw cycles. |

| Working Solution | 2-8°C | Tightly sealed, light-resistant vials | Prepare fresh daily or as stability data permits. Aqueous standards can be stored in the refrigerator. | Prone to degradation if not stored properly. |

3. Solution Preparation Protocols

The following protocols describe the preparation of stock and working solutions of this compound for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

3.1. Solubility Data

This compound is sparingly soluble in common organic solvents.

| Solvent | Solubility | Reference |

| Methanol | Slightly Soluble | |

| Chloroform | Slightly Soluble | [3] |

| Methanol (50%) | Sufficient for preparing working solutions | [9] |

| Acetonitrile | Used as a component of the mobile phase and extraction solvent | [10] |

| DMSO | Soluble (undiluted Rifaximin) | [11] |

3.2. Protocol 1: Preparation of this compound Stock Solution (100 µg/mL)

This protocol is for preparing a primary stock solution that can be further diluted.

Materials:

-

This compound solid

-

HPLC-grade Methanol

-

Analytical balance

-

Class A volumetric flasks (e.g., 10 mL)

-

Pipettes and tips

-

Vortex mixer or sonicator

-

Amber glass vials for storage

Procedure:

-

Allow the this compound container to equilibrate to room temperature before opening.

-

Accurately weigh 1 mg of this compound solid and transfer it to a 10 mL volumetric flask.

-

Add approximately 7 mL of HPLC-grade methanol to the flask.

-

Vortex or sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

Once dissolved, bring the flask to the final volume of 10 mL with methanol.

-

Mix the solution thoroughly by inverting the flask several times.

-

Transfer the stock solution to an amber glass vial, label it clearly (Name, Concentration, Date, Solvent), and store it at -20°C.

3.3. Protocol 2: Preparation of this compound Working Internal Standard Solution (20 ng/mL)

This working solution is suitable for spiking into plasma samples for bioanalytical assays.[12]

Materials:

-

This compound stock solution (100 µg/mL)

-

HPLC-grade Methanol

-

Class A volumetric flasks (e.g., 10 mL, 100 mL)

-

Pipettes and tips

Procedure:

-

Intermediate Dilution (1 µg/mL):

-

Pipette 1 mL of the 100 µg/mL this compound stock solution into a 100 mL volumetric flask.

-

Dilute to the mark with methanol and mix thoroughly. This creates a 1 µg/mL (or 1000 ng/mL) intermediate solution.

-

-

Final Working Solution (20 ng/mL):

-

Pipette 2 mL of the 1 µg/mL intermediate solution into a 100 mL volumetric flask.

-

Dilute to the mark with methanol (or 50% methanol as needed for compatibility with the final sample).[9]

-

Mix thoroughly.

-

-

Transfer the working solution to a labeled amber vial and store at 2-8°C for daily use.[12]

4. Experimental Workflow and Diagrams

4.1. Workflow for Sample Analysis using this compound as an Internal Standard

The primary application of this compound is as an internal standard in quantitative bioanalysis. The general workflow involves adding a known amount of the IS to both calibration standards and unknown samples, followed by sample extraction and LC-MS/MS analysis.

Caption: Workflow for using this compound in bioanalysis.

4.2. Logical Relationship for Solution Preparation